N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Description

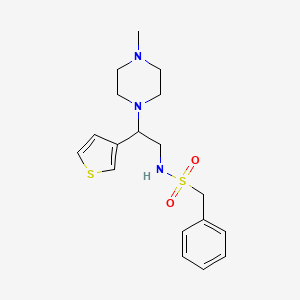

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 4-methylpiperazine moiety and a thiophen-3-yl group. The compound’s structure combines a sulfonamide backbone with heterocyclic and aromatic components, which are common in pharmacologically active molecules. Sulfonamides are widely recognized for their roles as enzyme inhibitors (e.g., carbonic anhydrase), antimicrobial agents, and receptor modulators .

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S2/c1-20-8-10-21(11-9-20)18(17-7-12-24-14-17)13-19-25(22,23)15-16-5-3-2-4-6-16/h2-7,12,14,18-19H,8-11,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOSUWPIGCRCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Piperazine Moiety : Enhances receptor binding and solubility.

- Thiophene Group : Contributes to electronic properties that may affect biological interactions.

- Methanesulfonamide Group : Imparts potential for various pharmacological activities.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O2S |

| Molecular Weight | 354.4692 g/mol |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. These interactions can lead to various pharmacological effects, such as:

- Antimicrobial Activity : The compound shows potential against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- COX Inhibition :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamide | Chlorophenyl group | Enhanced lipophilicity |

| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-furan-3-yletheyl]oxamide | Furan instead of thiophene | Different electronic properties |

| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]oxalamide | Lacks thiophene | Distinct pharmacokinetic profiles |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Biomedical Imaging

PT-ADA-PPR (from ):

This coordination polymer incorporates a thiophen-3-yl group linked via ethoxy chains to a porphyrin-based backbone. Unlike the target compound, PT-ADA-PPR is designed for dual-color lysosome-specific imaging due to its extended conjugation and excitation/emission properties at 488 nm and 559 nm. The thiophene in PT-ADA-PPR serves as a fluorophore enhancer, whereas in the target compound, it likely modulates steric and electronic interactions with biological targets .

| Feature | Target Compound | PT-ADA-PPR |

|---|---|---|

| Core Functional Group | Phenylmethanesulfonamide | Porphyrin-Adamantane copolymer |

| Thiophene Role | Structural/electronic modulation | Fluorophore enhancement |

| Primary Application | Undocumented (theoretical: enzyme inhibition) | Dual-color lysosomal imaging |

Piperazine-Containing Derivatives

Compound 197 (from ): This compound features a 4-ethylpiperazin-1-yl group and a methylsulfonamido indazole core. Both compounds share sulfonamide groups, which are critical for hydrogen-bonding interactions in target binding .

| Feature | Target Compound | Compound 197 |

|---|---|---|

| Piperazine Substituent | 4-Methyl | 4-Ethyl |

| Sulfonamide Position | Directly attached to phenylmethyl | Attached to indazole-methyl |

| Therapeutic Target | Undocumented | Likely kinase or receptor inhibitor |

Pharmacological and Physicochemical Considerations

- Solubility : The 4-methylpiperazine group in the target compound may improve aqueous solubility compared to purely aromatic sulfonamides (e.g., PT-ADA-PPR’s hydrophobic porphyrin core) .

- Bioactivity : Sulfonamides with piperazine moieties (e.g., Compound 197) often target central nervous system (CNS) receptors or enzymes due to their ability to cross the blood-brain barrier .

- Synthetic Complexity : The target compound’s branched ethyl-thiophene-piperazine architecture likely requires multi-step purification, akin to the rigorous dialyzed membrane filtration used for PT-ADA-PPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.